molecular formula C19H27NO3 B147426 Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 103573-39-3

Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No. B147426
M. Wt: 317.4 g/mol
InChI Key: NKMQWSHIZGWFCW-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Acetic acid, (4-methoxyphenoxy)-” has the formula C9H10O4 and a molecular weight of 182.1733 . Another compound, “Benzeneacetic acid, 4-methoxy-” has the formula C9H10O3 and a molecular weight of 166.1739 .


Molecular Structure Analysis

The molecular structure of “Acetic acid, (4-methoxyphenoxy)-” is available as a 2D Mol file or as a computed 3D SD file . The same applies to "Benzeneacetic acid, 4-methoxy-" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, (4-methoxyphenoxy)-” and “Benzeneacetic acid, 4-methoxy-” are available in the NIST Chemistry WebBook .

properties

IUPAC Name

acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQWSHIZGWFCW-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline

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